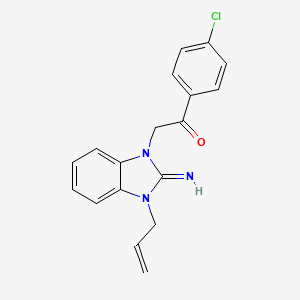![molecular formula C19H18N2O3 B5845959 N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5845959.png)
N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as BPh-968, is a chemical compound that has gained significant attention in the field of scientific research. BPh-968 is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by BPh-968 has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
BPh-968 is a selective inhibitor of CK2, which is a serine/threonine protein kinase. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by BPh-968 leads to the suppression of these processes, ultimately leading to the inhibition of cancer cell growth and proliferation. BPh-968 has also been shown to inhibit the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
BPh-968 has been shown to have several biochemical and physiological effects. In preclinical studies, BPh-968 has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and inhibit the accumulation of amyloid-beta. BPh-968 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BPh-968 in lab experiments is its selectivity towards CK2. BPh-968 has been shown to be a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using BPh-968 in lab experiments is its solubility. BPh-968 has low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of BPh-968. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of more soluble analogs of BPh-968, which would make it easier to use in lab experiments. In addition, further studies are needed to understand the mechanism of action of BPh-968 and its potential therapeutic applications in various diseases.
合成法
The synthesis of BPh-968 is a complex process that involves several steps. The first step involves the synthesis of 4-(benzyloxy)phenylacetonitrile, which is then converted to 4-(benzyloxy)phenylacetic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,5-dimethylisoxazole-4-carboxamide to form the final product, BPh-968.
科学的研究の応用
BPh-968 has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research has been in the treatment of cancer. CK2 is overexpressed in various types of cancer, and its inhibition by BPh-968 has shown promising results in preclinical studies. BPh-968 has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, BPh-968 has shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3,5-dimethyl-N-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-18(14(2)24-21-13)19(22)20-16-8-10-17(11-9-16)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOIWAUTLXFCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)
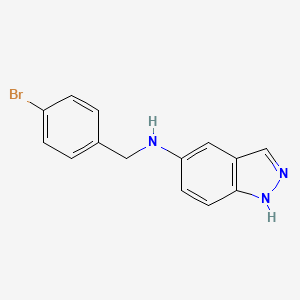
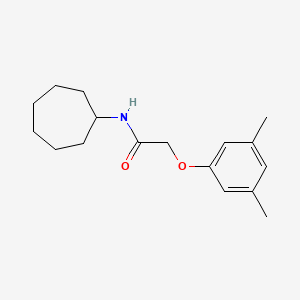
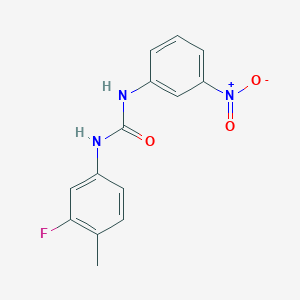
![4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845917.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-butenamide](/img/structure/B5845924.png)
![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)

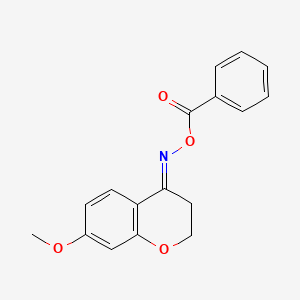
![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)

![dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate](/img/structure/B5845965.png)
![5-methoxy-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5845972.png)
